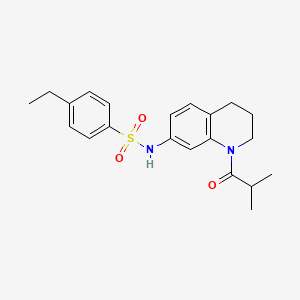
4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a common structure in many pharmaceutical drugs . The presence of the tetrahydroquinoline structure could suggest potential biological activity, as quinoline derivatives are known to have various pharmacological effects .
Molecular Structure Analysis
The compound contains a benzenesulfonamide group attached to a tetrahydroquinoline group via an ethyl linker . The tetrahydroquinoline group is substituted with an isobutyryl group .Chemical Reactions Analysis
Sulfonamides, like this compound, can act as weak acids and can undergo reactions typical of amides . The tetrahydroquinoline structure could potentially undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Molecular Structure and Interaction Studies
Research has detailed the molecular structure of related compounds, highlighting their interactions at a molecular level. For instance, the study of gliquidone, a compound with a systematic name similar in structure to the one of interest, reveals significant intramolecular and intermolecular hydrogen bonding, contributing to its stability and potential biological activity (Gelbrich, Haddow, & Griesser, 2011). Such studies are essential for understanding the fundamental properties that could influence pharmacological efficacy.
Pharmacological Inhibition and Activation
Compounds structurally related to "4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" have been studied for their selective inhibitory actions on various enzymes and receptors. For example, isoquinolinesulfonamide derivatives have shown potent inhibition against cyclic AMP-dependent protein kinase, highlighting their potential as therapeutic agents for diseases where protein kinase A is implicated (Chijiwa et al., 1990). Another study focused on benzenesulfonamides designed to target human carbonic anhydrases, demonstrating selective inhibition and suggesting avenues for treating conditions like glaucoma or cancer (Bruno et al., 2017).
Anticancer Activity
Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity, with some compounds showing higher potency than reference drugs like Doxorubicin (Alqasoumi et al., 2010). This highlights the potential of such compounds in developing new anticancer therapies.
Enzyme Interaction and Selectivity
Exploratory studies into the molecular interactions between these compounds and enzymes like human carbonic anhydrases offer insights into their selectivity and inhibitory mechanisms. This research is crucial for developing drugs with targeted action and minimal side effects (Buemi et al., 2019).
Antimicrobial Properties
Some derivatives have been synthesized and evaluated as antimicrobial agents, showing significant activity against various bacterial strains. This opens the door to new treatments for infectious diseases (El-Azab et al., 2020).
Mecanismo De Acción
Target of Action
The compound belongs to the class of sulfonamides , which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . The similarity between the structures of sulfonamides and p-aminobenzoic acid allows sulfonamides to inhibit and replace p-aminobenzoic acid in the enzyme dihydropteroate synthetase . This enzyme is important for the production of folate, and its inhibition eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid metabolism cycle . This disruption affects the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis . As a result, the compound can inhibit bacterial growth and cell division .
Pharmacokinetics
Most sulfonamides are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and cell division due to the disruption of the folic acid metabolism cycle . This makes sulfonamides effective against a broad spectrum of gram-positive and many gram-negative organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. For instance, the presence of pus can inhibit their antibacterial action . Additionally, certain substitutions at the N4 arylamine group position, such as those found in sulfamethoxazole, sulfasalazine, and sulfadiazine, can induce allergic responses .
Safety and Hazards
Propiedades
IUPAC Name |
4-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-16-7-11-19(12-8-16)27(25,26)22-18-10-9-17-6-5-13-23(20(17)14-18)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFKVRWFROMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

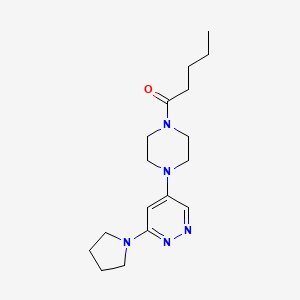
![2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2876661.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2876663.png)
![2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2876664.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)
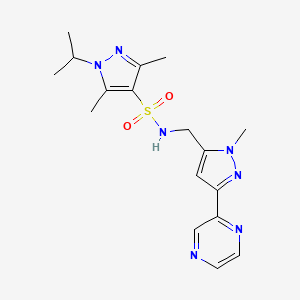
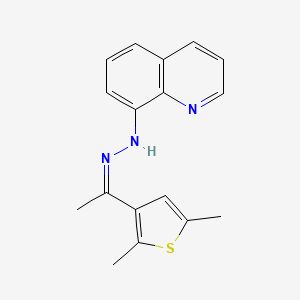
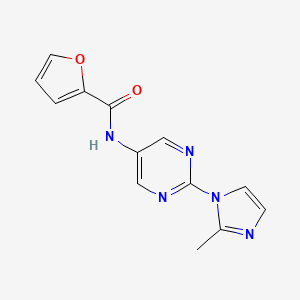

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2876679.png)
![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2876683.png)